molecular formula C7H4IN5 B1525239 4-Azido-3-iodo-7-azaindole CAS No. 1190322-63-4

4-Azido-3-iodo-7-azaindole

Cat. No.: B1525239
CAS No.: 1190322-63-4
M. Wt: 285.04 g/mol
InChI Key: PFYZRXFGICUPEJ-UHFFFAOYSA-N
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Description

4-Azido-3-iodo-7-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-3-iodo-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method includes the introduction of an azido group at the 4-position and an iodine atom at the 3-position. This can be achieved through a series of reactions starting from commercially available 7-azaindole. The process may involve halogenation, followed by azidation using sodium azide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-iodo-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindoles, triazoles, and other heterocyclic compounds that may exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 4-Azido-3-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound, which serves as the core structure for various derivatives.

    4-Azido-7-azaindole: Similar to 4-Azido-3-iodo-7-azaindole but lacks the iodine atom at the 3-position.

    3-Iodo-7-azaindole: Similar but lacks the azido group at the 4-position

Uniqueness

This compound is unique due to the presence of both azido and iodo groups, which provide versatile sites for further functionalization and derivatization. This dual functionality enhances its potential as a scaffold for the development of novel therapeutic agents .

Biological Activity

4-Azido-3-iodo-7-azaindole is a heterocyclic compound belonging to the azaindole class, characterized by the presence of both azido and iodo functional groups. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

C7H4IN5\text{C}_7\text{H}_4\text{IN}_5

IUPAC Name: 4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS Number: 1190322-63-4

Synthesis

The synthesis of this compound typically involves the functionalization of the 7-azaindole core through halogenation and azidation reactions. The common synthetic route includes:

  • Halogenation: Introduction of an iodine atom at the 3-position.
  • Azidation: Introduction of an azido group at the 4-position using sodium azide under controlled conditions.

This process allows for high yield and purity, crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The compound inhibits these enzymes by binding to their active sites, which disrupts signaling pathways critical for cell proliferation and survival. This mechanism positions it as a promising candidate for anticancer therapies .

Anticancer Properties

Research indicates that derivatives of azaindoles, including this compound, exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth in xenograft models, suggesting potential applications in cancer treatment .

Enzyme Inhibition Studies

This compound has been used in studies focusing on enzyme inhibition, particularly targeting kinases involved in cancer progression. Its ability to inhibit pathways such as PI3K and PIM2 has been documented, highlighting its role in reducing tumor cell viability .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundActivity TypeIC50 (nM)Reference
This compoundAntiproliferativeTBD
7-AzaindolePI3K Inhibition<100
GNF2133 (Azaindole Derivative)Broad anti-proliferative<50
AZD6738 (Clinical Candidate)ATM Deficient Tumor Growth InhibitionTBD

Study on Antiproliferative Activity

In a recent study, various azaindole derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition of cell growth, with some showing nanomolar IC50 values. This emphasizes the potential of this compound class as therapeutic agents against cancer .

Enzyme Targeting Research

Another study focused on the enzyme inhibition properties of azaindoles, demonstrating that derivatives like this compound can effectively inhibit key kinases involved in cancer signaling pathways. The research highlighted its potential as a scaffold for developing selective kinase inhibitors with improved efficacy against specific cancer types .

Properties

IUPAC Name

4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZRXFGICUPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276280
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-63-4
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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